Pyridine-4-BoronicAcid
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Overview
Description
Pyridine-4-Boronic Acid, also known as 4-Pyridylboronic Acid, is an organic compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-Boronic Acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of pyridine derivatives with boron-containing reagents.
Industrial Production Methods: Industrial production of Pyridine-4-Boronic Acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: Pyridine-4-Boronic Acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amidation and Esterification: It can act as a catalyst in amidation and esterification reactions, particularly in the synthesis of peptides and proteins
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids and Amines: Used in amidation reactions.
Alcohols and Acids: Used in esterification reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amides and Esters: Formed through amidation and esterification reactions
Scientific Research Applications
Pyridine-4-Boronic Acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of HIV-1 protease inhibitors and potential cancer therapeutics.
Material Science: Used in the development of polymers and optoelectronic materials.
Biological Research: Used as a catalyst in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of Pyridine-4-Boronic Acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The acidity of the boronic acid group and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker, enabling the manipulation of crystal assembly and disassembly under acidic conditions .
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the third position of the pyridine ring.
2-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the second position of the pyridine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: Pyridine-4-Boronic Acid is unique due to its position-specific boronic acid group, which provides distinct reactivity and selectivity in cross-coupling reactions. Its ability to act as a pH-responsive linker and catalyst in various organic reactions further distinguishes it from other boronic acids .
Properties
CAS No. |
1692-25-5 |
---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
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